molecular formula C17H17ClN4O4 B608261 Enarodustat CAS No. 1262131-60-1

Enarodustat

Katalognummer: B608261
CAS-Nummer: 1262131-60-1
Molekulargewicht: 376.797
InChI-Schlüssel: BPZAJOSLAXGKFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Dimroth Rearrangement

The triazolopyridine intermediate undergoes a Dimroth rearrangement upon treatment with morpholine (Step 3). This reaction involves:

  • Nucleophilic attack by morpholine on the triazole ring.

  • Ring opening and subsequent reclosure to form a rearranged iodinated triazole 10.

  • Regioselective iodination stabilizes the product .

Mechanistic Insight :

  • The rearrangement increases electrophilicity at the triazole’s C5 position, enabling efficient iodination .

  • This step is critical for introducing functional groups essential for downstream coupling .

Sonogashira Coupling

The palladium-catalyzed cross-coupling (Step 4) links the iodinated triazole to phentylacetylene:

  • Oxidative addition : Pd(0) inserts into the C–I bond of the aryl iodide.

  • Transmetalation : Copper acetylide transfers the alkyne to Pd(II).

  • Reductive elimination : Forms the C–C bond, regenerating Pd(0) 10.

Critical Parameters :

  • Catalyst: Pd(PPh₃)₄ with CuI co-catalyst.

  • Solvent: DMF or THF under inert atmosphere10.

Amide Bond Formation

The carboxylic acid intermediate reacts with glycine ethyl ester via EDC/HOBt-mediated activation :

  • EDC converts the carboxylic acid to an active O-acylisourea intermediate.

  • HOBt forms a stable active ester, minimizing side reactions.

  • Nucleophilic attack by the amine yields the amide bond 10.

Yield Optimization :

  • Excess glycine ethyl ester (1.5 equiv) ensures complete conversion .

Hydrolysis of Protecting Groups

Final steps involve:

  • Alkyne reduction : H₂/Pd removes the benzyl group and reduces the alkyne to an alkane.

  • Ester hydrolysis : Basic conditions (NaOH) cleave the tert-butyl ester to the free carboxylic acid .

Purity Control :

  • HPLC monitoring ensures >99% purity post-hydrolysis .

Structural Characterization

This compound’s structure (C17H16N4O4\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_4) was confirmed via:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR verified aromatic protons and carbonyl groups .

  • Mass Spectrometry : Observed m/z = 340.1171 (M+H⁺) .

  • X-ray crystallography : Confirmed planar triazole and pyridine rings .

Stability Under Physiological Conditions

This compound remains stable in:

  • Gastric pH (1.2–3.0) : No degradation over 24 hours .

  • Plasma : Half-life >8 hours in human plasma .

Degradation Pathways :

  • Photolysis: UV light induces cleavage of the triazole ring .

  • Hydrolysis: Ester groups are susceptible to basic conditions .

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency

Wissenschaftliche Forschungsanwendungen

Treatment of Renal Anemia in CKD Patients

Enarodustat has been primarily developed for the treatment of renal anemia in patients with CKD. Clinical trials have demonstrated its efficacy in increasing hemoglobin levels and maintaining them within target ranges.

  • Phase 3 Studies : In a Phase 3 study involving Japanese patients undergoing maintenance hemodialysis, this compound was found to be noninferior to darbepoetin alfa (DA) in managing anemia. The results showed that this compound effectively maintained hemoglobin levels while being well tolerated over a 24-week period .
  • Efficacy in Non-Dialysis Patients : A separate study focusing on non-dialysis CKD patients reported significant increases in hemoglobin levels with this compound treatment, alongside reductions in inflammatory markers such as C-reactive protein and serum ferritin .

Comparison with Other Treatments

This compound has been compared with traditional erythropoiesis-stimulating agents (ESAs) like DA. Key findings include:

  • Efficacy : this compound demonstrated comparable efficacy to DA in maintaining hemoglobin levels while showing a favorable profile regarding iron metabolism by decreasing hepcidin and ferritin levels and increasing total iron-binding capacity .
  • Safety Profile : The safety profile of this compound appears favorable, with no significant differences in adverse events compared to DA. Approximately 65% of patients treated with this compound reported adverse events, compared to 82% for DA .

Summary of Clinical Findings

Study TypePopulation TypeEfficacy OutcomesSafety Outcomes
Phase 3 StudyHemodialysis PatientsNoninferior to DA; maintained Hb levelsGenerally well tolerated; lower adverse event rate
Non-Dialysis StudyCKD PatientsSignificant increase in Hb; decreased inflammatory markersNo serious adverse effects reported

Pharmacodynamics and Safety

Pharmacodynamic studies have indicated that this compound effectively increases EPO production through both in vitro and in vivo studies. It has been shown to induce EPO mRNA expression in liver and kidney tissues dose-dependently . Safety pharmacology evaluations revealed no significant effects on central nervous or respiratory systems, although transient changes in blood pressure were noted at high doses .

Vergleich Mit ähnlichen Verbindungen

JTZ-951 wird mit anderen Hypoxie-induzierbaren Faktor-Prolylhydroxylase-Inhibitoren wie Daprodustat und Vadadustat verglichen . Diese Verbindungen zielen ebenfalls darauf ab, die Anämie im Zusammenhang mit chronischer Nierenerkrankung durch Erhöhung der endogenen Erythropoietinspiegel zu behandeln. JTZ-951 hat einzigartige pharmakokinetische Eigenschaften gezeigt, wie z. B. eine schnelle Resorption und eine minimale Akkumulation, die in Bezug auf Sicherheit und Wirksamkeit Vorteile bieten können .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!

Eigenschaften

IUPAC Name

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRBJKWDXVHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336902
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262132-81-9
Record name Enarodustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enarodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENARODUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enarodustat
Reactant of Route 2
Enarodustat
Reactant of Route 3
Reactant of Route 3
Enarodustat
Reactant of Route 4
Enarodustat
Reactant of Route 5
Enarodustat
Reactant of Route 6
Enarodustat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.